![molecular formula C11H11NO3 B1519461 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 26518-72-9](/img/structure/B1519461.png)
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
“6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a benzoxazine derivative and serves as a building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new benzoxazine monomer with bis-ester groups was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
The polymerization behavior of similar compounds has been studied using differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the dynamic mechanical analysis of a related compound showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis revealed better thermal stability, as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the compound, which were 263 and 289°C, respectively .Scientific Research Applications
Synthesis and Characterization
A study by Gökce et al. (2014) detailed the synthesis, spectroscopic investigations (FT-IR, micro-Raman, and UV–Vis), and antioxidant activity of a related molecule, highlighting the use of DFT/B3LYP method for quantum chemical computations. This research provides insight into the molecular structure, vibrational frequencies, electronic absorption, and other properties significant for scientific applications Gökce et al., 2014.
Antimicrobial and Antioxidant Properties
López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis method for a family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, showcasing their application in synthesizing a key precursor for the antimicrobial agent Levofloxacin. This study underscores the compound's relevance in pharmaceutical synthesis López-Iglesias et al., 2015.
Corrosion Inhibition
Research by Kadhim et al. (2017) evaluated derivatives of benzoxazines for their corrosion inhibition efficiency on mild steel in an acidic environment, demonstrating significant inhibition which is critical for materials science and engineering applications Kadhim et al., 2017.
Structural and Chemical Transformations
A study focused on benzoxazine-fused triazoles identified potential diuretic agents, illustrating the structural diversity and bioactivity potential of benzoxazine derivatives Ravikumar et al., 2012. Additionally, Iwanami et al. (1964) explored the hydrolysis of acetylenecarboxylic acid derivatives, providing insights into their reactivity and potential for creating new chemical entities Iwanami et al., 1964.
Catalysis and Organic Synthesis
The synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes by Fossey and Richards (2004) illustrates the use of benzoxazine derivatives in catalyzing carbon-carbon bond formation, pivotal in organic synthesis and material science Fossey & Richards, 2004.
properties
IUPAC Name |
6-acetyl-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZBZOCCAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
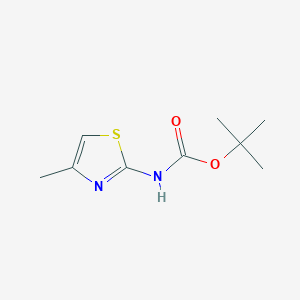
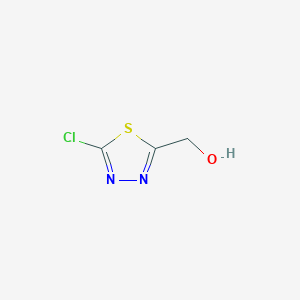
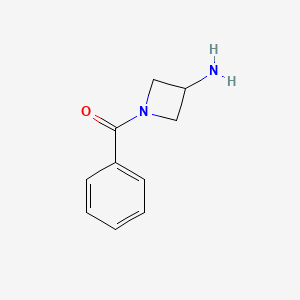
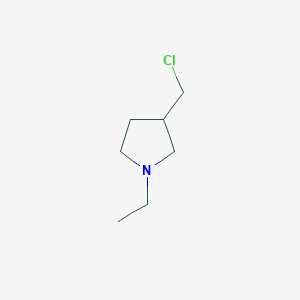

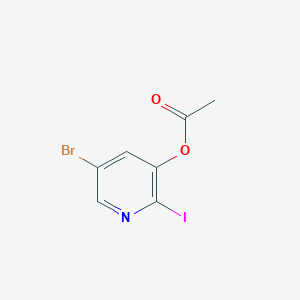
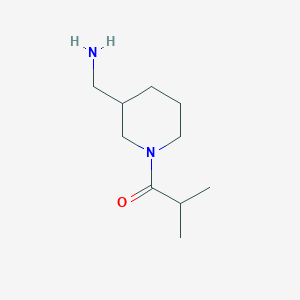
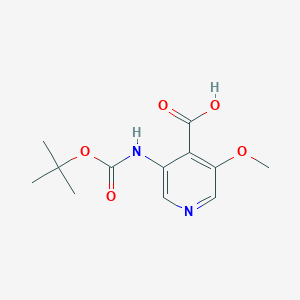
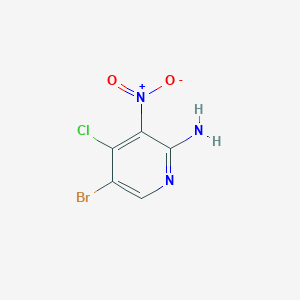


![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)